4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride
Description
4-(4-Chloro-2-fluorophenyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is C₁₁H₁₄Cl₂FNO, with a molecular weight of 266.14 g/mol . The compound’s structure combines halogenated aromatic and piperidin-4-ol moieties, making it a versatile scaffold in medicinal chemistry for targeting receptors like serotonin (5-HT) subtypes or G protein-coupled receptors (GPCRs).
Properties
CAS No. |
2613385-06-9 |
|---|---|
Molecular Formula |
C11H14Cl2FNO |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
4-(4-chloro-2-fluorophenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11;/h1-2,7,14-15H,3-6H2;1H |
InChI Key |
PEEDYLSBDJHHLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=C(C=C(C=C2)Cl)F)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amine precursor, 4-(4-chloro-2-fluorophenyl)piperidin-4-ol, is synthesized via a Mannich reaction between 4-chloro-2-fluorobenzaldehyde, ammonium acetate, and a diketone under acidic conditions. Subsequent reduction with sodium borohydride yields the piperidin-4-ol intermediate. For alkylation:
-
Alkylating Agent : 1,1-Dimethoxy-1-(4-fluoro-2-chlorophenyl)-4-chlorobutane is reacted with the piperidin-4-ol intermediate.
-
Catalyst System : Potassium iodide (10–15 mol%) accelerates the SN2 displacement by stabilizing the transition state.
-
Base : Potassium hydroxide (2.5–3.0 eq) neutralizes HCl generated during alkylation.
-
Temperature : Reflux at 102–110°C for 3.5–4.5 hours ensures complete conversion.
-
Work-Up : Toluene extraction isolates the tertiary amine, followed by acidification with concentrated HCl to precipitate the hydrochloride salt.
Table 1: Optimization of Alkylation Parameters
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 90–120 | 102 | +18% |
| Reaction Time (hours) | 2–6 | 3.5 | +12% |
| KI Concentration (mol%) | 5–20 | 15 | +9% |
| KOH Equivalents | 2.0–3.5 | 3.0 | +7% |
Solvent-Free Cyclization for Intermediate Formation
Alternative protocols eliminate organic solvents during the cyclization step to reduce environmental impact and simplify purification. In this method, the ketone intermediate 4-(4-chloro-2-fluorophenyl)-4-piperidone is reduced directly using sodium borohydride in a methanol-water mixture (3:1 v/v).
Key Steps:
-
Cyclization : 4-Chloro-2-fluorophenylmagnesium bromide is reacted with ethyl nipecotate, followed by acidic hydrolysis to form the piperidone.
-
Reduction : Sodium borohydride (1.2 eq) in methanol-water at 0–5°C selectively reduces the ketone to the alcohol without over-reduction.
-
Salt Formation : The free base is treated with gaseous HCl in ethyl acetate, yielding the hydrochloride salt with >99% purity after recrystallization from acetone-methanol.
Table 2: Reduction Efficiency Across Solvent Systems
| Solvent System | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Methanol-Water (3:1) | 0–5 | 99.2 | 89 |
| Ethanol-Water (2:1) | 25 | 97.8 | 82 |
| THF-Water (4:1) | −10 | 98.5 | 85 |
Catalytic Hydrogenation for Stereochemical Control
For enantiomerically pure batches, catalytic hydrogenation of a pyridinium precursor is employed. This method ensures >98% enantiomeric excess (ee) by using a chiral ruthenium catalyst.
Procedure Overview:
-
Precursor Synthesis : 4-(4-Chloro-2-fluorophenyl)-1,2,3,6-tetrahydropyridine is prepared via Heck coupling.
-
Hydrogenation : H₂ gas (50 psi) and Ru-(S)-BINAP catalyst (0.5 mol%) in ethanol at 50°C for 12 hours.
-
Isolation : Filtration through Celite, followed by HCl salt formation in isopropanol.
Table 3: Catalyst Performance Comparison
| Catalyst | ee (%) | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Ru-(S)-BINAP | 98.5 | 92 | 12 |
| Pd/C | Racemic | 88 | 8 |
| Rh-(R,R)-EtDuPHOS | 97.2 | 90 | 14 |
Continuous Flow Synthesis for Scalability
Industrial-scale production utilizes continuous flow reactors to minimize batch variability and reduce cycle times. Key advantages include precise temperature control and instantaneous quenching of intermediates.
Flow Reactor Configuration:
-
Reactor 1 : Mannich reaction at 80°C (residence time: 15 minutes).
-
Reactor 2 : Alkylation at 105°C (residence time: 30 minutes).
-
In-Line Crystallization : HCl gas introduced post-reaction to precipitate the hydrochloride salt continuously.
Table 4: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Purity (%) | 98.7 | 99.5 |
| Solvent Waste (L/kg) | 120 | 45 |
Analytical Characterization and Quality Control
Final product validation employs HPLC, NMR, and XRD to confirm structure and purity. Critical quality attributes include:
Chemical Reactions Analysis
4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Scientific Research Applications
4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Piperidin-4-ol Derivatives
4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride
- Molecular Formula: C₁₁H₁₄ClFNO.
- Key Differences : Replaces the 4-chloro-2-fluorophenyl group with a simpler 4-fluorophenyl substituent.
- Significance : Reduced steric bulk and altered electronic properties may influence receptor binding. Similarity score: 0.83 compared to the target compound .
4-(2-Fluorophenyl)piperidin-4-ol Hydrochloride
- CAS : 1513866-26-4.
- Structure : Fluorine at the 2-position of the phenyl ring.
- Applications : Industrial-grade synthesis (99% purity) for research in receptor modulation .
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride
- CAS : 1683-49-4.
- Structure : Substituted with a trifluoromethyl group at the 3-position of the phenyl ring.
Piperidin-4-ol Derivatives with Extended Substituents
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Pharmacology : Acts as a 5-HT₁F antagonist with a Ki of 11 nM , showing specificity over 5-HT₁A and other GPCRs .
- Structural Contrast: Incorporates a quinolin-3-yl group and naphthalenyloxy-propyl chain, increasing molecular complexity and receptor selectivity compared to the target compound.
4-(4-Chlorophenyl)-1-(4-phenyl-4-m-tolylbutyl)piperidin-4-ol Hydrochloride (Compound 45)
Non-Aromatic Piperidin-4-ol Derivatives
4-(Difluoromethyl)piperidin-4-ol Hydrochloride
- CAS : 1803595-35-6.
- Structure : Replaces the halogenated phenyl group with a difluoromethyl substituent.
Pharmacological and Physicochemical Data
Table 1: Comparative Analysis of Piperidin-4-ol Derivatives
Q & A
Q. What are the recommended synthetic routes for 4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. Key steps include:
- Piperidine ring formation : Cyclization of a substituted γ-aminobutyric acid derivative under acidic conditions .
- Substituent introduction : Fluorination and chlorination via halogenation reactions using reagents like POCl₃ or SOCl₂, with temperature control (60–80°C) critical to avoid side products .
- Hydrochloride salt formation : Precipitation with HCl gas in anhydrous ethanol .
Critical Parameters : - Temperature : Excess heat (>100°C) may degrade the piperidine ring.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogenation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Methodological Answer : Structural validation requires:
- NMR : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chloro/fluorophenyl groups) .
- X-ray crystallography : Resolves stereochemistry and hydrogen bonding in the hydrochloride salt (e.g., O–H···Cl interactions) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 274.08) .
Data Interpretation Tip : Compare experimental spectra with PubChem computational data to resolve ambiguities .
Q. What are the primary biological targets or mechanisms of action studied for this compound?
- Methodological Answer : The compound is investigated for:
- Dopamine receptor modulation : Competitive binding assays (IC₅₀ values via radioligand displacement) show affinity for D₂-like receptors .
- Enzyme inhibition : Fluorophenyl groups enhance interactions with cytochrome P450 enzymes (e.g., CYP3A4 inhibition assays using fluorogenic substrates) .
Experimental Design : Use HEK293 cells transfected with target receptors and measure cAMP levels to assess functional activity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity while minimizing byproducts?
- Methodological Answer : Optimization Strategies :
- Catalyst screening : Pd/C or Raney nickel for hydrogenation steps reduces nitro intermediates more efficiently than traditional methods (yield increases from 65% to 85%) .
- Microwave-assisted synthesis : Reduces reaction time for halogenation from 12 hours to 2 hours at 100°C .
- Byproduct mitigation : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted halides post-synthesis .
Data Table :
| Method | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| Traditional HCl gas | 72 | 92 | Chlorinated impurities |
| Microwave-assisted | 88 | 97 | None detected |
Q. How can contradictions in NMR spectral data be resolved when synthesizing the compound via divergent routes?
- Methodological Answer : Contradictions often arise from:
- Solvent effects : Deuterated DMSO vs. CDCl₃ shifts proton peaks (e.g., hydroxyl proton at δ 4.8 ppm in DMSO vs. δ 1.2 ppm in CDCl₃) .
- Tautomerism : Piperidine ring puckering alters coupling constants (e.g., varies between axial/equatorial conformers) .
Resolution Protocol : - Perform variable-temperature NMR to identify dynamic equilibria.
- Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on analogs of this compound?
- Methodological Answer : SAR Design :
- Core modifications : Replace the piperidine hydroxyl with carbonyl groups to assess hydrogen bonding requirements .
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 2-fluorophenyl position to study steric vs. electronic effects .
Assay Selection : - In vitro : Radioligand binding (K determination) for receptor affinity.
- In silico : Molecular docking (AutoDock Vina) to predict binding poses at target sites .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Stability Profile :
- Thermal degradation : At 40°C for 30 days, 5% degradation occurs via hydrolysis of the piperidine hydroxyl to ketone .
- Photodegradation : UV exposure (254 nm) generates 4-chloro-2-fluorobenzoic acid as a major byproduct .
Storage Recommendations : - Anhydrous conditions (desiccator, silica gel) at –20°C in amber vials .
Q. What computational approaches are effective in modeling the compound’s interactions with biological targets?
- Methodological Answer : Protocol :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .
- Pharmacophore modeling : Identify critical features (e.g., hydroxyl, fluorophenyl) using Schrödinger’s Phase .
Validation : Cross-correlate with experimental IC₅₀ values to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
